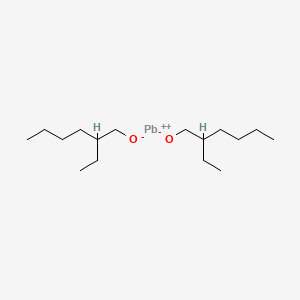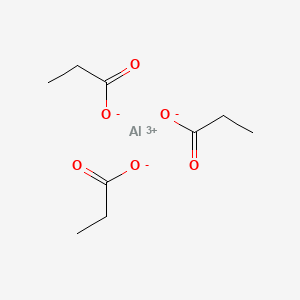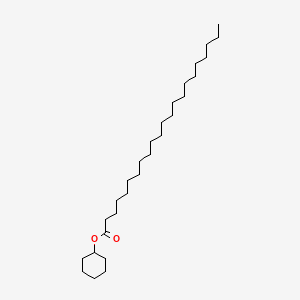
Cyclohexyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl docosanoate is an ester compound formed from the reaction between cyclohexanol and docosanoic acid. It is characterized by its long carbon chain and cyclohexyl group, making it a unique compound with specific physical and chemical properties. This compound is often used in various industrial applications due to its stability and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyl docosanoate can be synthesized through the esterification reaction between cyclohexanol and docosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester back to the alcohol and acid.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone and docosanoic acid.
Reduction: Cyclohexanol and docosanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl docosanoate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of cyclohexyl docosanoate primarily involves its interactions at the molecular level. As an ester, it can participate in hydrolysis reactions, breaking down into its constituent alcohol and acid. The cyclohexyl group can also interact with various molecular targets, influencing the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl acetate: Similar ester with a shorter carbon chain.
Cyclohexyl palmitate: Another ester with a different fatty acid component.
Cyclohexyl stearate: Similar structure but with stearic acid instead of docosanoic acid.
Uniqueness: Cyclohexyl docosanoate is unique due to its long carbon chain, which imparts specific physical properties such as higher melting and boiling points. This makes it particularly useful in applications requiring thermal stability and long-lasting effects.
Eigenschaften
CAS-Nummer |
93805-36-8 |
|---|---|
Molekularformel |
C28H54O2 |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
cyclohexyl docosanoate |
InChI |
InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-28(29)30-27-24-21-20-22-25-27/h27H,2-26H2,1H3 |
InChI-Schlüssel |
OZWZNKGRBDNXNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


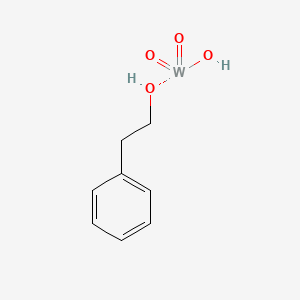
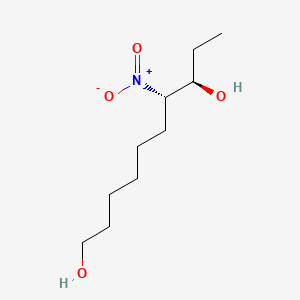

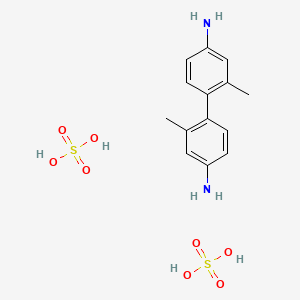
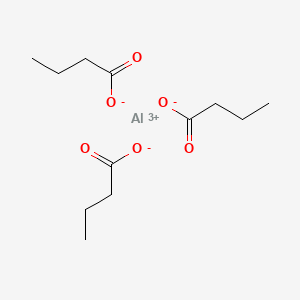
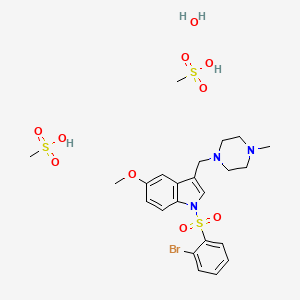
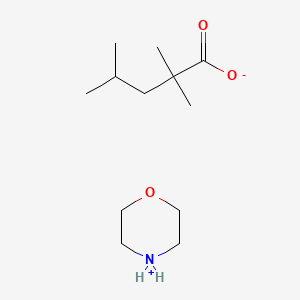
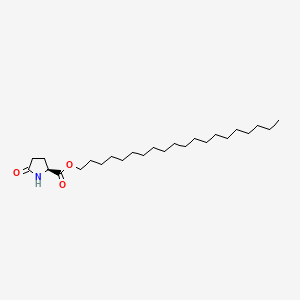
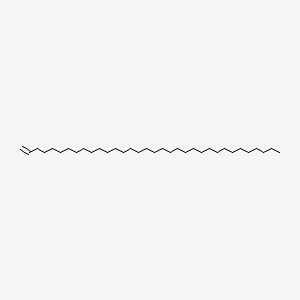

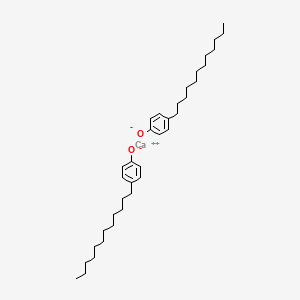
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
